molecular formula C9H15NO3Si B11888946 Benzenamine, 2-(trimethoxysilyl)- CAS No. 93383-46-1

Benzenamine, 2-(trimethoxysilyl)-

Cat. No.: B11888946
CAS No.: 93383-46-1
M. Wt: 213.31 g/mol
InChI Key: XWQDPPJDXCZWQE-UHFFFAOYSA-N
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Description

2-(Trimethoxysilyl)aniline is an organosilicon compound with the molecular formula C9H15NO3Si. It is characterized by the presence of a trimethoxysilyl group attached to an aniline moiety. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 2-(Trimethoxysilyl)aniline typically involves the reaction of aniline with trimethoxysilane. One common method includes the use of a catalyst to facilitate the reaction between aniline and trimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

2-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and electrophiles for substitution reactions. Major products formed from these reactions include siloxane polymers and substituted aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trimethoxysilyl)aniline primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its role as a coupling agent, as they enable the formation of strong bonds between organic and inorganic materials . The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Biological Activity

Benzenamine, 2-(trimethoxysilyl)- is an organosilane compound characterized by its unique structure that combines a benzenamine moiety with a trimethoxysilyl group. This compound, with the molecular formula C10H15NO3Si and a molecular weight of approximately 229.31 g/mol, exhibits significant biological activity, particularly in antimicrobial and enzyme modulation capacities.

Chemical Structure and Properties

The presence of the trimethoxysilyl group enhances the reactivity of benzenamine, allowing it to form siloxane bonds, which are crucial for various applications in surface modification and material science. The basicity and nucleophilicity of the aniline component enable interactions with enzymes and receptors, potentially leading to metabolic transformations that yield biologically active metabolites.

Antimicrobial Properties

Benzenamine derivatives have been noted for their antibacterial properties. Research indicates that compounds similar to benzenamine, 2-(trimethoxysilyl)- can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial nucleic acid synthesis or protein function .

Enzyme Modulation

Studies have shown that benzenamine derivatives can modulate enzyme activity, which plays a critical role in cellular processes such as proliferation and apoptosis. This modulation is highly dependent on the specific structural characteristics of the compound and the biological context in which they are studied.

Case Studies

  • Antibacterial Activity : A study evaluating various benzenamine derivatives found that those containing the trimethoxysilyl group demonstrated enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at lower concentrations compared to non-functionalized anilines.
  • Enzyme Interaction : Another investigation focused on the interaction of benzenamine derivatives with cytochrome P450 enzymes. The results suggested that these compounds could act as inhibitors, thereby affecting drug metabolism pathways. This finding highlights their potential use in pharmacological applications where modulation of metabolic enzymes is desired.

Research Findings

Property Observation
Molecular Formula C10H15NO3Si
Molecular Weight 229.31 g/mol
Antibacterial Activity Effective against E. coli and S. aureus
Enzyme Modulation Inhibition of cytochrome P450 enzymes
Potential Applications Antimicrobial agents, enzyme inhibitors

Properties

CAS No.

93383-46-1

Molecular Formula

C9H15NO3Si

Molecular Weight

213.31 g/mol

IUPAC Name

2-trimethoxysilylaniline

InChI

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3

InChI Key

XWQDPPJDXCZWQE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC=C1N)(OC)OC

Origin of Product

United States

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